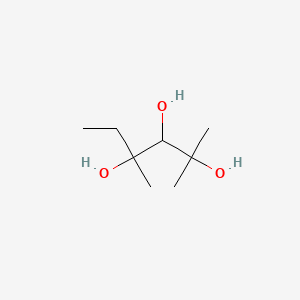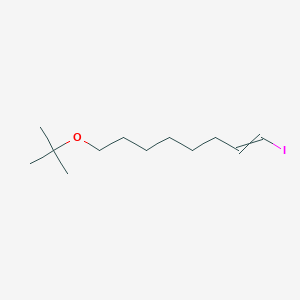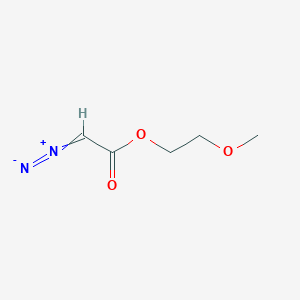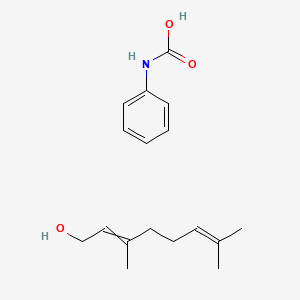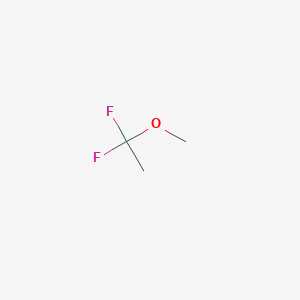![molecular formula C13H15ClN2O B14283805 4-[3-(4-Chlorobenzyloxy)propyl]-1H-imidazole CAS No. 152029-82-8](/img/structure/B14283805.png)
4-[3-(4-Chlorobenzyloxy)propyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(4-Chlorobenzyloxy)propyl]-1H-imidazole is an organic compound that features an imidazole ring substituted with a 4-chlorobenzyloxypropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Chlorobenzyloxy)propyl]-1H-imidazole typically involves a multi-step process:
Formation of 4-chlorobenzyloxypropyl bromide: This can be achieved by reacting 4-chlorobenzyl alcohol with 1,3-dibromopropane in the presence of a base such as potassium carbonate.
N-alkylation of imidazole: The 4-chlorobenzyloxypropyl bromide is then reacted with imidazole in the presence of a strong base like sodium hydride to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(4-Chlorobenzyloxy)propyl]-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding alcohols or ketones.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products
Oxidation: Formation of this compound-2-carbaldehyde.
Reduction: Formation of 4-[3-(4-chlorobenzyloxy)propyl]-1H-imidazoline.
Substitution: Formation of 4-[3-(4-azidobenzyloxy)propyl]-1H-imidazole.
Applications De Recherche Scientifique
4-[3-(4-Chlorobenzyloxy)propyl]-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-[3-(4-Chlorobenzyloxy)propyl]-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The chlorobenzyloxy group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[3-(4-Methoxybenzyloxy)propyl]-1H-imidazole
- 4-[3-(4-Bromobenzyloxy)propyl]-1H-imidazole
- 4-[3-(4-Nitrobenzyloxy)propyl]-1H-imidazole
Uniqueness
4-[3-(4-Chlorobenzyloxy)propyl]-1H-imidazole is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents on the benzyl group.
Propriétés
Numéro CAS |
152029-82-8 |
|---|---|
Formule moléculaire |
C13H15ClN2O |
Poids moléculaire |
250.72 g/mol |
Nom IUPAC |
5-[3-[(4-chlorophenyl)methoxy]propyl]-1H-imidazole |
InChI |
InChI=1S/C13H15ClN2O/c14-12-5-3-11(4-6-12)9-17-7-1-2-13-8-15-10-16-13/h3-6,8,10H,1-2,7,9H2,(H,15,16) |
Clé InChI |
GQWRMYJSYXEICO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1COCCCC2=CN=CN2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzonitrile, 2-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]amino]-](/img/structure/B14283723.png)
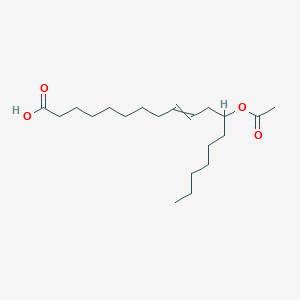

![lithium;1,3,5-trimethyl-2-[3-(2,4,6-trimethylphenyl)benzene-2-id-1-yl]benzene](/img/structure/B14283751.png)

